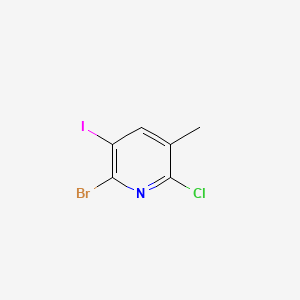
2-Bromo-6-chloro-3-iodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-3-iodo-5-methylpyridine is a compound with the molecular formula C6H4BrClIN. It has a molecular weight of 332.37 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3 . The InChI key is HQSVHHWLNMHHCL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Halogen/Halogen Displacement in Heterocycles
- A study by Schlosser and Cottet (2002) explored the conversion of 2-chloropyridine into 2-bromopyridine, which is closely related to 2-Bromo-6-chloro-3-iodo-5-methylpyridine, highlighting the potential for halogen displacement in pyridines and other heterocycles (Schlosser & Cottet, 2002).
Synthesis and Crystal Structure
- The synthesis and crystal structure of related compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol, were examined by Wang et al. (2008), indicating the structural complexity and potential applications in materials science (Wang et al., 2008).
Halogen-rich Intermediate for Synthesis
- Wu et al. (2022) discussed the use of halogen-rich pyridines, like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, as intermediates for synthesizing pentasubstituted pyridines, highlighting their value in medicinal chemistry research (Wu et al., 2022).
Rearrangements in Aminations of Halopyridines
- The work of Pieterse and Hertog (2010) on rearrangements during aminations of halopyridines, involving pyridyne intermediates, suggests potential pathways for chemical transformations involving similar compounds (Pieterse & Hertog, 2010).
Pressure and Temperature Effects
- Kojima (1988) investigated the effects of pressure and temperature on cobalt(II) halides in solutions with related compounds, providing insights into physical chemistry and reaction conditions (Kojima, 1988).
Synthesis of Thienopyridines
- Bremner et al. (1992) reported the synthesis of thienopyridines from ortho-halogenated pyridine derivatives, indicating potential synthetic routes for similar compounds (Bremner et al., 1992).
Influence of Anionic Ligands
- Uhlig and Schäfer (1968) explored the influence of anionic ligands on the structure of nickel(II) and cobalt(II) complexes with bisphenylphosphino-methylpyridins, relevant to coordination chemistry (Uhlig & Schäfer, 1968).
Reactivity of Metal Chelates
- Iskander et al. (1984) examined the reactivity of metal chelates with sulfur-containing ligands towards Lewis bases, potentially relevant for catalysis and material science (Iskander et al., 1984).
Synthesis and Characterization of Tetrakis(2-Pyridyl)Tin Compounds
- Bette and Steinborn (2012) conducted the synthesis and characterization of Tetrakis(2-Pyridyl)Tin compounds, which may provide insights into the reactivity and application of related pyridine derivatives (Bette & Steinborn, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-6-chloro-3-iodo-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSVHHWLNMHHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2829085.png)
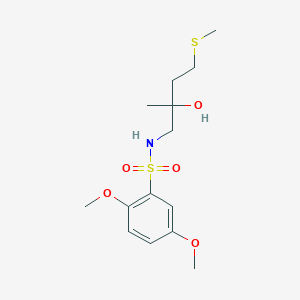

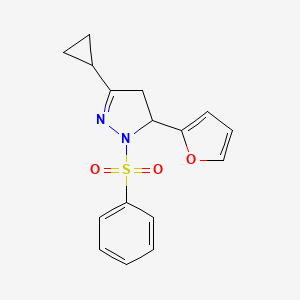
![[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/no-structure.png)
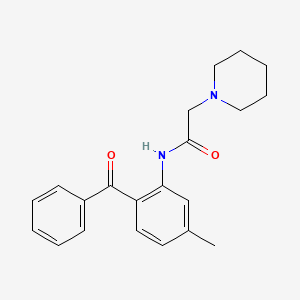
![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)

![N-cyclohexyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2829098.png)
![2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide](/img/structure/B2829099.png)
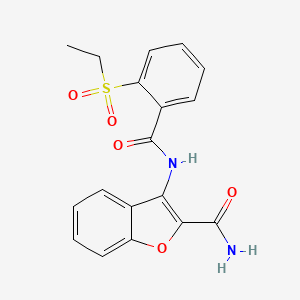
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)
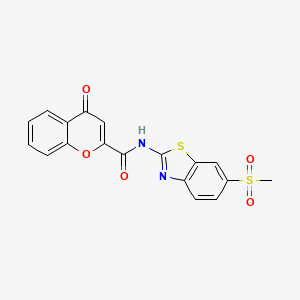
![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)
